Tributyl(5-ethyl-2-furyl)stannane
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Overview
Description
Tributyl(5-ethyl-2-furyl)stannane is an organotin compound with the molecular formula C18H34OSn. It is characterized by the presence of a tin atom bonded to three butyl groups and a 5-ethyl-2-furyl group. This compound is of interest due to its applications in organic synthesis and its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(5-ethyl-2-furyl)stannane can be synthesized through the reaction of tributyltin hydride with 5-ethyl-2-furyl halides under specific conditions. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and a catalyst like azobisisobutyronitrile (AIBN) to initiate the radical reaction . The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tributyl(5-ethyl-2-furyl)stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in organic synthesis, particularly in radical reactions.
Substitution: The compound can participate in nucleophilic substitution reactions where the tin atom is replaced by other nucleophiles.
Oxidation: It can be oxidized to form organotin oxides under specific conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen donors like tributyltin hydride and catalysts such as AIBN.
Substitution: Reagents like Grignard reagents or organolithium compounds are often used.
Oxidation: Oxidizing agents like hydrogen peroxide or molecular oxygen can be employed.
Major Products Formed
Reduction: The major products are typically hydrocarbons or reduced organic compounds.
Substitution: The products depend on the nucleophile used but often include new organotin compounds.
Oxidation: Organotin oxides or hydroxides are common products.
Scientific Research Applications
Tributyl(5-ethyl-2-furyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds.
Biology: Studies have explored its potential as a biocidal agent due to the toxic nature of organotin compounds.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of tributyl(5-ethyl-2-furyl)stannane involves the formation of radicals. The tin-hydrogen bond in the compound is relatively weak, allowing for the easy formation of tin radicals under appropriate conditions. These radicals can then participate in various chemical reactions, including hydrogen abstraction and radical addition . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Similar in structure but lacks the 5-ethyl-2-furyl group.
Tributyl(2-furyl)stannane: Similar but with a 2-furyl group instead of a 5-ethyl-2-furyl group.
Tributyl(5-methyl-2-furyl)stannane: Similar but with a 5-methyl-2-furyl group instead of a 5-ethyl-2-furyl group.
Uniqueness
Tributyl(5-ethyl-2-furyl)stannane is unique due to the presence of the 5-ethyl-2-furyl group, which imparts distinct chemical properties and reactivity compared to other organotin compounds. This uniqueness makes it valuable in specific synthetic applications where the 5-ethyl-2-furyl group is required .
Properties
Molecular Formula |
C18H34OSn |
---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
tributyl-(5-ethylfuran-2-yl)stannane |
InChI |
InChI=1S/C6H7O.3C4H9.Sn/c1-2-6-4-3-5-7-6;3*1-3-4-2;/h3-4H,2H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
LDAAQJRHYKKMAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(O1)CC |
Origin of Product |
United States |
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